![molecular formula C9H12O2 B8074669 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is a cyclic amino acid that has garnered significant attention in the scientific community due to its unique structural features and potential therapeutic applications. This compound is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. The unique bicyclic structure of this compound makes it a promising candidate for the development of novel drugs targeting GABA receptors.
准备方法
The synthesis of 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the cyclization of a cyclopropylcarboxylic acid derivative to form the bicyclo[11Industrial production methods often involve the use of photochemical reactions and radical or nucleophilic addition across a [1.1.1]propellane .
化学反应分析
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a tool for studying reaction mechanisms.
Biology: This compound is utilized in the study of GABA receptors and their role in the central nervous system.
Medicine: Due to its structural similarity to GABA, it has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety disorders, and insomnia.
Industry: It is used in the development of novel drug delivery systems and as a component in the synthesis of bioactive compounds.
作用机制
The mechanism of action of 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the modulation of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. This compound selectively modulates GABAA receptors, enhancing the activity of the receptor and increasing the inhibitory effect of GABA. Activation of GABAA receptors leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. This inhibition is responsible for the anticonvulsant, anxiolytic, and sedative effects observed in animal models.
相似化合物的比较
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure and selectivity for GABAA receptors. Similar compounds include:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound also features a bicyclic structure but has different substituents, leading to variations in its chemical and biological properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclic compound used in medicinal chemistry, known for its role as a bioisostere for para-substituted benzene rings.
属性
IUPAC Name |
3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7(11)9-3-8(4-9,5-9)6-1-2-6/h6H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWIFICKXMWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
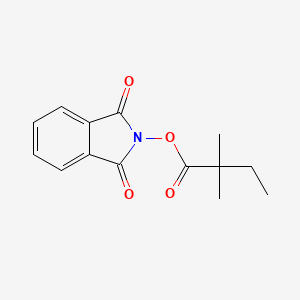
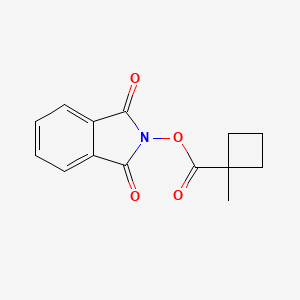
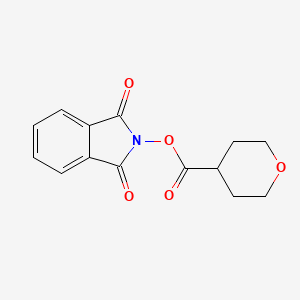
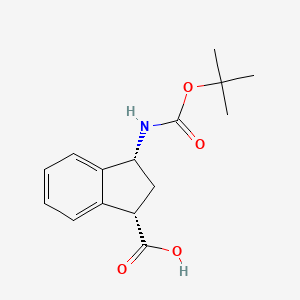
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)
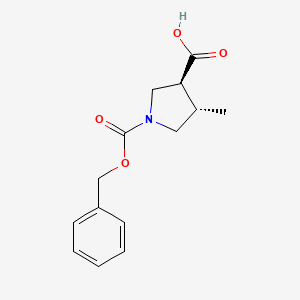
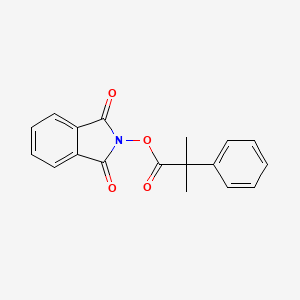
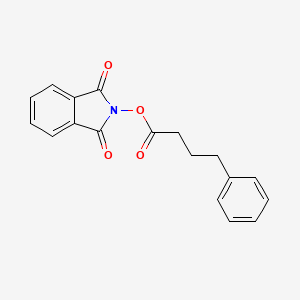
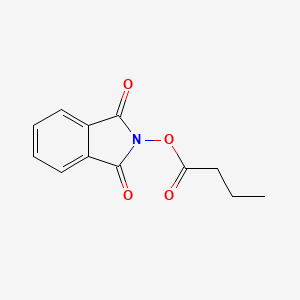
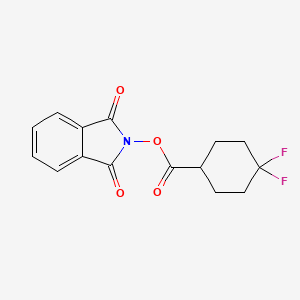
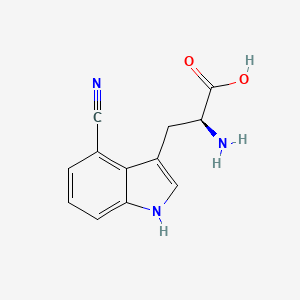
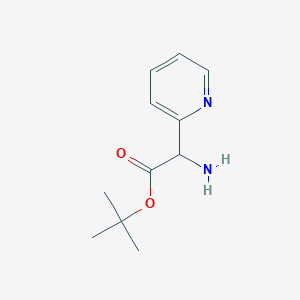
![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
![(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8074672.png)
